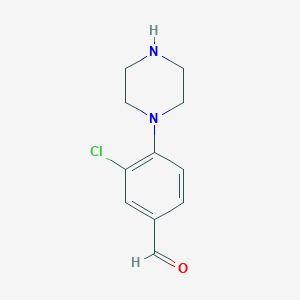
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. The compound consists of a pyrazole ring substituted with an aminopyridine and a trifluoromethyl group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Aminopyridine Group: The aminopyridine moiety can be introduced via nucleophilic substitution reactions, where a suitable aminopyridine derivative reacts with the pyrazole intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions: 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.
相似化合物的比较
1-(5-Aminopyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(5-Aminopyridin-2-yl)-3-phenyl-1H-pyrazol-5(4H)-one: Contains a phenyl group instead of a trifluoromethyl group.
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-imidazol-5(4H)-one: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: The presence of the trifluoromethyl group in 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring enhanced membrane permeability and prolonged biological activity.
属性
分子式 |
C9H7F3N4O |
|---|---|
分子量 |
244.17 g/mol |
IUPAC 名称 |
2-(5-aminopyridin-2-yl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-3-8(17)16(15-6)7-2-1-5(13)4-14-7/h1-2,4H,3,13H2 |
InChI 键 |
IHRBSEVNVWJVTR-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN(C1=O)C2=NC=C(C=C2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


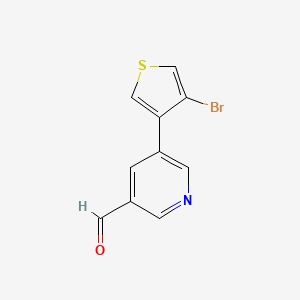
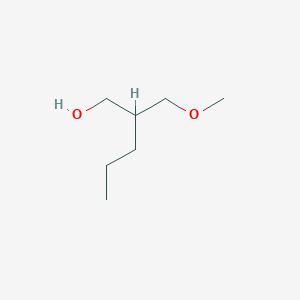

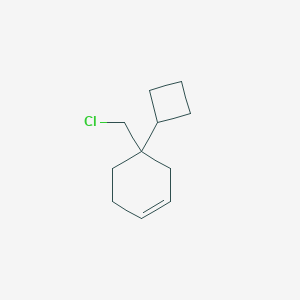
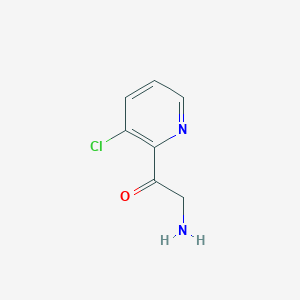
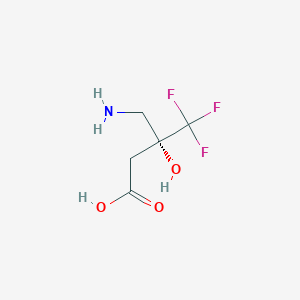
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)
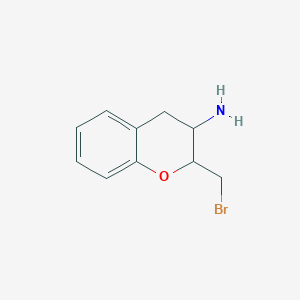

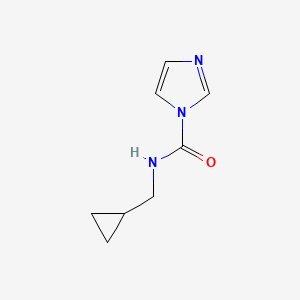

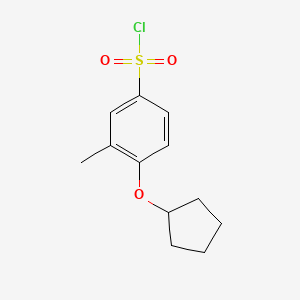
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
